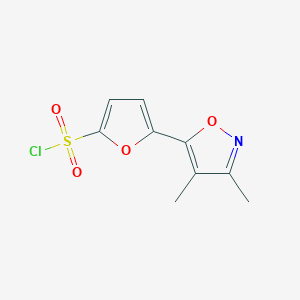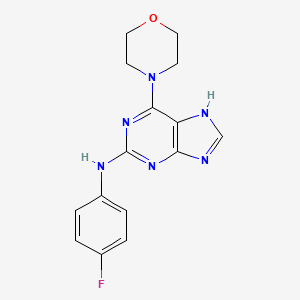
Benzyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate
Descripción general
Descripción
Benzyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate is a chemical compound with the molecular formula C16H23BO4 and a molecular weight of 290.16 g/mol. It is a boronic ester, which is often used as a building block in organic synthesis due to its stability and reactivity.
Mecanismo De Acción
Mode of Action
It is known that boronic acids and their esters, such as this compound, can form reversible covalent complexes with proteins, sugars, and other biological molecules, which may influence their function .
Biochemical Pathways
Boronic acids and their derivatives are often used in organic synthesis and medicinal chemistry, suggesting that they may interact with a variety of biochemical pathways .
Result of Action
As a boronic acid derivative, it may have the potential to modulate the activity of target molecules, but specific effects would depend on the particular targets and biological context .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate typically involves the reaction of benzyl alcohol with 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoic acid under esterification conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like toluene.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Benzyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanol.
Substitution: Various biaryl compounds depending on the coupling partner.
Aplicaciones Científicas De Investigación
Benzyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and probes for biological studies.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Benzyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate is unique due to its specific structure, which combines a benzyl ester with a boronic ester. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler boronic esters. Its stability and reactivity make it a valuable building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions .
Propiedades
IUPAC Name |
benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO4/c1-15(2)16(3,4)21-17(20-15)11-10-14(18)19-12-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVUWPMJVNUMBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693151 | |
| Record name | Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1175712-34-1 | |
| Record name | Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![{1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1440570.png)


![12-Benzyl-12b-methyl-1,2,3,6,7,12b-hexahydroindolo[2,3-a]quinolizin-4(12H)-one](/img/structure/B1440575.png)


![1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1440582.png)

